
1H-インドール-2,3-ジカルボン酸
概要
説明
1H-Indole-2,3-dicarboxylic acid is a significant heterocyclic compound that belongs to the indole family. Indoles are known for their presence in various natural products and pharmaceuticals. This compound is characterized by the presence of two carboxylic acid groups attached to the indole ring, making it a versatile molecule in synthetic and medicinal chemistry.
科学的研究の応用
1H-Indole-2,3-dicarboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is used in the study of enzyme inhibitors and receptor agonists.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements associated with it are H302-H315-H319-H335, indicating that it can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .
将来の方向性
Indole derivatives, including 1H-indole-2,3-dicarboxylic acid, have been found to have various biologically vital properties . They have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body . The investigation of novel methods of synthesis for these compounds has attracted the attention of the chemical community . Therefore, the future directions for 1H-indole-2,3-dicarboxylic acid could involve further exploration of its biological properties and the development of new synthesis methods.
作用機序
Target of Action
1H-Indole-2,3-dicarboxylic acid, a derivative of indole, has been found to target multiple receptors . Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . A specific derivative of 1H-indole-2,3-dicarboxylic acid has been reported to target the 14-3-3η protein, which is involved in the treatment of liver cancer .
Mode of Action
The mode of action of 1H-indole-2,3-dicarboxylic acid involves its interaction with its targets, leading to various changes. For instance, it has been reported that indole derivatives bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives . The specific interactions and resulting changes would depend on the particular derivative and target involved.
Biochemical Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . By activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules, indole and its derivatives maintain intestinal homeostasis and impact liver metabolism and the immune response .
Result of Action
The result of the action of 1H-indole-2,3-dicarboxylic acid would depend on the specific derivative and target involved. For instance, certain derivatives have been reported to show inhibitory activity against influenza A . Another derivative was found to exhibit the best integrase inhibitory effect, increasing the activity about 10.4-folds compared with a reference compound .
Action Environment
The action, efficacy, and stability of 1H-indole-2,3-dicarboxylic acid can be influenced by various environmental factors. For instance, the gut microbiota plays a role in the bioconversion of indoles from tryptophan . The interaction between the host and microorganism widely affects the immune and metabolic status .
準備方法
Synthetic Routes and Reaction Conditions: 1H-Indole-2,3-dicarboxylic acid can be synthesized through various methods. One common approach involves the cyclization of ortho-nitrophenylpyruvic acid derivatives under acidic conditions. Another method includes the oxidation of indole-2,3-dicarboxylic acid derivatives using oxidizing agents like potassium permanganate or chromium trioxide .
Industrial Production Methods: Industrial production of 1H-indole-2,3-dicarboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters are crucial in scaling up the production process .
化学反応の分析
Types of Reactions: 1H-Indole-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Electrophilic substitution reactions are common, where the indole ring reacts with electrophiles to form substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, sulfonyl chlorides, and other electrophiles.
Major Products Formed: The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in the synthesis of complex organic molecules .
類似化合物との比較
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-2-carboxylic acid: Another indole derivative with similar chemical properties.
Indole-3-carboxaldehyde: Used in the synthesis of various pharmaceuticals.
Uniqueness: 1H-Indole-2,3-dicarboxylic acid is unique due to the presence of two carboxylic acid groups, which provide additional sites for chemical modification. This makes it a valuable intermediate in the synthesis of more complex molecules and enhances its versatility in various applications .
特性
IUPAC Name |
1H-indole-2,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c12-9(13)7-5-3-1-2-4-6(5)11-8(7)10(14)15/h1-4,11H,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNROFBGTNXXMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60625415 | |
| Record name | 1H-Indole-2,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60625415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103030-09-7 | |
| Record name | 1H-Indole-2,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60625415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


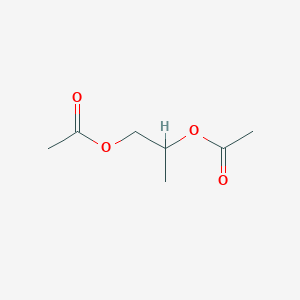
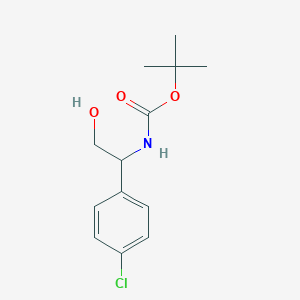
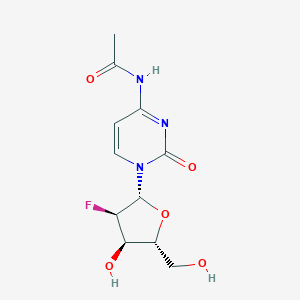
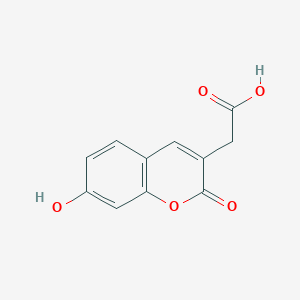
![2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine](/img/structure/B174946.png)
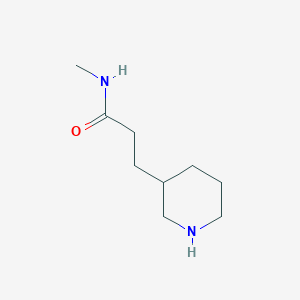

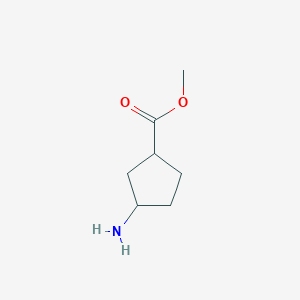
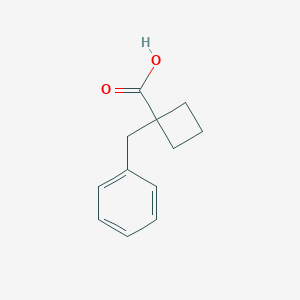
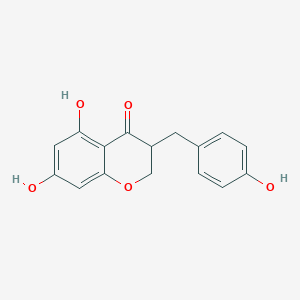

![Methyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylate](/img/structure/B174961.png)
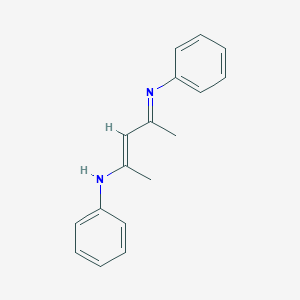
![1,4-Bis[(2,5-dimethylphenyl)methyl]benzene](/img/structure/B174966.png)
